molecular formula C6H8OS B14292215 2,5-Dimethylthiophene 1-oxide CAS No. 127091-20-7

2,5-Dimethylthiophene 1-oxide

Cat. No.: B14292215
CAS No.: 127091-20-7
M. Wt: 128.19 g/mol
InChI Key: FIIHFYFIZCGUOS-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene 1-oxide is an organosulfur compound with the molecular formula C6H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylthiophene 1-oxide typically involves the oxidation of 2,5-Dimethylthiophene. One common method is the use of meta-chloroperbenzoic acid (m-CPBA) as an oxidizing agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-oxidation and to ensure the formation of the desired 1-oxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthiophene 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.

    Reduction: Reduction reactions can revert the compound back to 2,5-Dimethylthiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the thiophene ring.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Thiophene 1,1-dioxide.

    Reduction: 2,5-Dimethylthiophene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,5-Dimethylthiophene 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylthiophene 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it acts as an intermediate in the metabolism of thiophene derivatives. The oxidation state of the sulfur atom plays a crucial role in its reactivity and interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

    Thiophene 1-oxide: Similar in structure but lacks the methyl groups at positions 2 and 5.

    Thiophene 1,1-dioxide: A more oxidized form with two oxygen atoms bonded to the sulfur.

    2,5-Dimethylthiophene: The parent compound without the oxide group.

Uniqueness: 2,5-Dimethylthiophene 1-oxide is unique due to the presence of both methyl groups and the oxide functionality, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry research .

Properties

CAS No.

127091-20-7

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

2,5-dimethylthiophene 1-oxide

InChI

InChI=1S/C6H8OS/c1-5-3-4-6(2)8(5)7/h3-4H,1-2H3

InChI Key

FIIHFYFIZCGUOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1=O)C

Origin of Product

United States

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